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Introduction

Odevixibat, sold under the brand name Bylvay, is a first-in-class, potent, and selective inhibitor

of the ileal bile acid transporter (IBAT).[1][2] It is a non-systemic drug that acts locally in the

distal ileum to reduce the reabsorption of bile acids, offering a targeted therapeutic approach

for cholestatic liver diseases.[3][4][5] Developed by Albireo Pharma, it was first approved in

2021 for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis

(PFIC).[2][6] This guide provides a technical overview of the bioactivity of Odevixibat, focusing

on its mechanism of action, experimental evaluation, and key quantitative data.

A note on Odevixibat-d5: This document focuses on the bioactivity of Odevixibat. Deuterated

analogues, such as Odevixibat-d5, are typically synthesized for use as internal standards in

analytical methods, like mass spectrometry, to support pharmacokinetic studies. The deuterium

labeling is not intended to alter the molecule's primary biological activity; therefore, the data

presented for Odevixibat is directly relevant to the bioactivity of its deuterated form.

Mechanism of Action: Interrupting Enterohepatic
Circulation
Odevixibat's therapeutic effect is centered on its ability to reversibly inhibit the ileal bile acid

transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or
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SLC10A2).[1][7][8]

Under normal physiological conditions, approximately 95% of bile acids secreted into the

intestine are reabsorbed in the terminal ileum via IBAT and returned to the liver through the

portal vein.[4][7] This process is known as enterohepatic circulation. In cholestatic diseases like

PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream,

causing severe pruritus and progressive liver damage.[7]

Odevixibat acts locally in the gut to block this reabsorption pathway.[3][9] This targeted

inhibition leads to several downstream effects:

Increased Fecal Bile Acid Excretion: By preventing reuptake, Odevixibat diverts bile acids for

excretion in the feces.[3][7]

Reduction of the Bile Acid Pool: The disruption of enterohepatic circulation decreases the

overall size of the bile acid pool.[3]

Lowered Serum Bile Acid (sBA) Levels: Consequently, the concentration of toxic bile acids in

the bloodstream is reduced, which is believed to be the primary mechanism for the

alleviation of pruritus.[3][7]

Modulation of FXR Signaling: Reduced bile acid return to the liver may decrease the

stimulation of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid

synthesis. This can lead to a reduction in the feedback inhibition of bile acid production.[1]

Diagram 1. Mechanism of Action of Odevixibat.

Experimental Protocols for Bioactivity Assessment
The bioactivity and clinical efficacy of Odevixibat were primarily established through the

PEDFIC 1 (NCT03566238) and PEDFIC 2 (NCT03659916) clinical trials. The protocol for the

pivotal PEDFIC 1 study is detailed below.

PEDFIC 1 (NCT03566238) Phase 3 Trial Protocol
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial

designed to evaluate the efficacy and safety of Odevixibat in children with PFIC.[5][10]
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Patient Population: The study enrolled 62 patients meeting the following criteria:[5][11]

Age: 6 months to 18 years.

Diagnosis: Genetically confirmed PFIC type 1 or type 2.

Clinical Signs: History of significant pruritus and elevated baseline serum bile acids (>100

μmol/L).[5]

Treatment and Dosing: Patients were randomized in a 1:1:1 ratio to one of three arms for 24

weeks:[10][11]

Odevixibat Low Dose: 40 µg/kg/day, administered orally.

Odevixibat High Dose: 120 µg/kg/day, administered orally.

Placebo: Administered orally.

Primary Efficacy Endpoints: The trial had two primary endpoints to meet different regulatory

requirements:

Pruritus Assessment (U.S. FDA): The proportion of positive pruritus assessments (PPAs),

defined as a caregiver-observed scratching score of 0 (no scratching) or 1 (a little

scratching) on a 0-4 ordinal scale recorded in an electronic diary.[5]

Serum Bile Acid (sBA) Response (EMA): The proportion of patients achieving a ≥70%

reduction in sBA from baseline or reaching an sBA level of ≤70 μmol/L.

Method of Assessment:

sBA Measurement: Serum bile acid levels were quantified at a central laboratory using a

validated commercial enzyme cycling assay.[12]

Pruritus Measurement: Caregivers recorded the severity of the patient's scratching twice

daily using the 5-point Observer-Reported Outcome (ObsRO) scale.[5]
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Diagram 2. Simplified Workflow of the PEDFIC 1 Clinical Trial.

Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from clinical and preclinical

investigations of Odevixibat.

Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Levels

Daily Dose Duration
Effect on Bile Acid
AUC*

Citation(s)

1.5 mg - 43% reduction [6][8]

3.0 mg 1 week 56% reduction [6][8]
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Area Under the Curve, a measure of drug exposure over time.

Table 2: Clinical Efficacy in PFIC (24-Week PEDFIC 1 Trial)

Endpoint Placebo (n=20)

Odevixibat (40
& 120
µg/kg/day
combined)

P-value Citation(s)

Pruritus

Assessment

Positive Pruritus

Assessments
28.7% 53.5% 0.004 [13]

Clinically

Meaningful

Improvement*

10.5% 42.9% -

Serum Bile Acid

(sBA) Response

Mean Change in

sBA (µmol/L)
+13.1 -114.3 -

% Responders

(≥70% sBA

reduction)

0% 33.3% 0.003 [13]

Defined as a drop in pruritus score of ≥1.0 point on a 0-4 scale.

Table 3: Pharmacokinetic Parameters of Odevixibat
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Parameter Value Condition Citation(s)

Systemic
Absorption

Minimal Oral Administration [3][5]

Peak Plasma Conc.

(Cmax)
0.47 ng/mL

Healthy adults, single

7.2 mg dose
[1]

Area Under Curve

(AUC)
2.19 ng·hr/mL

Healthy adults, single

7.2 mg dose
[1]

Plasma Concentration

Range
0.06 - 0.72 ng/mL

Pediatric patients

(6mo - 17yr)
[1]

| Primary Elimination Route | Feces | >97% as unchanged drug |[1] |

Table 4: Common Treatment-Emergent Adverse Events (PEDFIC 1 Trial)

Adverse Event Placebo (n=20)
Odevixibat (40
µg/kg/day,
n=23)

Odevixibat
(120 µg/kg/day,
n=19)

Citation(s)

Diarrhea /
Frequent
Bowel
Movements

10% (2
patients)

39% (9
patients)

21% (4
patients)

[5][11]

Fever 25% (5 patients)
29% (approx. 7

patients)

29% (approx. 6

patients)
[10]

Abdominal Pain - Common Common [1]

| Elevated Liver Enzymes | - | Reported, may require dose adjustment | Reported, may require

dose adjustment |[5] |

Conclusion
Odevixibat demonstrates a well-defined and highly targeted bioactivity profile. By selectively

inhibiting the ileal bile acid transporter, it effectively interrupts the enterohepatic circulation of
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bile acids, leading to a significant reduction in serum bile acid levels and a corresponding

improvement in the debilitating pruritus associated with PFIC.[13] Clinical data from robust,

placebo-controlled trials confirm its efficacy and establish a manageable safety profile, with the

most common adverse events being gastrointestinal in nature.[10][11] As a non-systemic, gut-

restricted therapy, Odevixibat represents a significant pharmacological advancement for

patients with cholestatic liver diseases.[9] Ongoing research continues to explore its utility in

other related conditions, such as Alagille syndrome and biliary atresia.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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